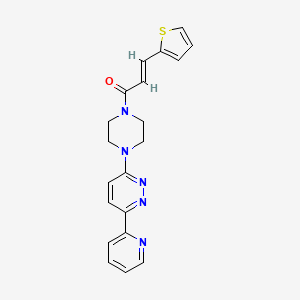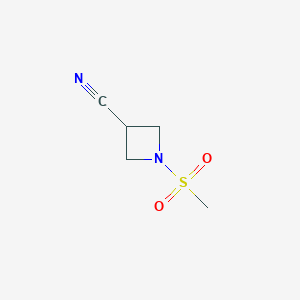![molecular formula C17H15N3O4 B2759390 N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide CAS No. 1355916-85-6](/img/structure/B2759390.png)
N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a methoxy group (-OCH3), a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, the methoxy group through an etherification reaction, and the nitro group through a nitration reaction . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence the compound’s structure. For example, the cyano group is a linear group that can participate in pi bonding, the nitro group is a strong electron-withdrawing group that can influence the electron density of the molecule, and the amide group can participate in resonance structures .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group can undergo hydrolysis to form a carboxylic acid, the nitro group can be reduced to an amine, and the amide group can participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the cyano, nitro, and amide groups would likely make this compound polar and capable of participating in hydrogen bonding .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological molecules in the body. If it’s used as a chemical reagent, its mechanism of action would involve participating in chemical reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-7-8-12(20(22)23)9-14(11)17(21)19-15(10-18)13-5-3-4-6-16(13)24-2/h3-9,15H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLQJCLQPBORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

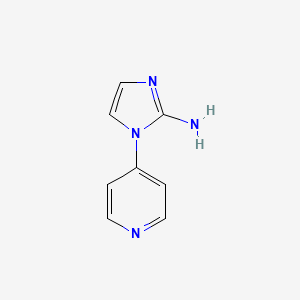
![N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]prop-2-enamide](/img/structure/B2759309.png)

![(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2759312.png)
![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
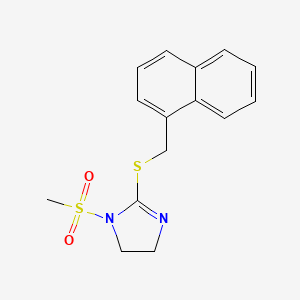
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)
![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759319.png)
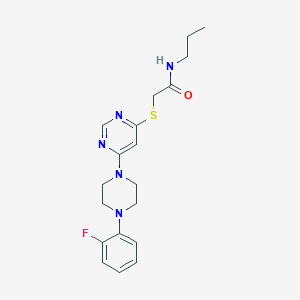
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2759322.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2759324.png)
